molecular formula C7H4Cl2O B7767634 2-Chlorobenzoyl chloride CAS No. 1321-03-5

2-Chlorobenzoyl chloride

Cat. No.: B7767634
CAS No.: 1321-03-5
M. Wt: 175.01 g/mol
InChI Key: ONIKNECPXCLUHT-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl chloride: is an organic compound with the molecular formula C7H4Cl2O . It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a benzoyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .

Safety and Hazards

2-Chlorobenzoyl chloride is classified as hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . In contact with water, it releases gases which are toxic if inhaled .

Biochemical Analysis

Biochemical Properties

2-Chlorobenzoyl chloride is known to react with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas . This indicates that this compound can interact with these biomolecules and participate in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with other molecules. For instance, it can react with aromatic amines to form N-aryl-N′ (2-chlorobenzoyl) thioureas . This suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to react with aromatic amines and ammonium thiocyanate under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl chloride can be synthesized through the chlorination of 2-chlorobenzaldehyde in the presence of phosphorus pentachloride. The reaction is typically carried out at temperatures ranging from 50°C to 200°C, with an optimal range of 140°C to 170°C. The reaction time can be significantly reduced by using a catalytic amount of phosphorus pentachloride, resulting in yields of over 90% with purities above 95% .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine. This method is advantageous due to its high yield, low reaction cost, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Aromatic Amines and Ammonium Thiocyanate: Used in the presence of polyethylene glycol-400 as a catalyst.

    Polystyrene: Used in the preparation and regeneration of polystyrene-based resins.

Major Products Formed:

  • N-aryl-N′ (2-chlorobenzoyl) thioureas
  • Acylated Polystyrene

Properties

IUPAC Name

2-chlorobenzoyl chloride
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InChI

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONIKNECPXCLUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID9060572
Record name Benzoyl chloride, 2-chloro-
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Molecular Weight

175.01 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name 2-Chlorobenzoyl chloride
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CAS No.

609-65-4, 1321-03-5
Record name 2-Chlorobenzoyl chloride
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Record name 2-Chlorobenzoyl chloride
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Record name Benzoyl chloride, chloro-
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Record name Benzoyl chloride, 2-chloro-
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Record name Benzoyl chloride, 2-chloro-
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Record name 2-chlorobenzoyl chloride
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Record name 2-CHLOROBENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chlorobenzoyl chloride in organic synthesis?

A: this compound is a highly versatile reagent in organic synthesis, serving as a crucial building block for various heterocyclic compounds, particularly those with pharmaceutical relevance [, , , , , , , , , , , , , , ]. Its reactivity stems from the presence of the electrophilic acyl chloride group, readily undergoing nucleophilic acyl substitution reactions with amines, alcohols, and thiols, among others.

Q2: What are some notable reactions involving this compound?

A2: this compound is widely employed in reactions such as:

  • Esterification: It reacts with alcohols to form esters, exemplified by its use in the synthesis of novel propranolol derivatives [].
  • Amidation: It reacts with amines to form amides, highlighted in the preparation of substituted-6(5H)-phenanthridinones for poly(ADP-ribose) polymerase inhibitors [].
  • Synthesis of Thioureas: It participates in the synthesis of N-(2-chlorobenzoyl)-N′-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-thiourea [] and N-aryl-N′-(2-chlorobenzoyl)-thiourea derivatives [] through reactions with ammonium thiocyanate and corresponding amines.

Q3: How does the structure of this compound influence its reactivity?

A: The presence of the chlorine atom adjacent to the acyl chloride group in this compound exerts a significant influence on its reactivity. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [, , ]. Additionally, the steric hindrance imposed by the chlorine atom can influence the regioselectivity of reactions, as observed in the synthesis of 4,5-dihydro-1H-pyrazole-3-carbothioamides [, ].

Q4: What spectroscopic techniques are typically employed for the characterization of this compound and its derivatives?

A4: Various spectroscopic techniques are crucial for characterizing this compound and its derivatives. These include:

  • NMR Spectroscopy (1H, 13C, 15N): Provides detailed information about the structure and conformation of the molecule, including the chemical environment of individual atoms and their spatial arrangement [, , , , , , , , , ].
  • IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies, providing insights into the bonding patterns within the molecule [, , , , , , , , , , , ].
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and confirmation [, , , , , , , , , , , , ].
  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be related to the presence of conjugated systems or specific chromophores [, , , , , ].

Q5: Are there computational studies on this compound?

A: Yes, computational chemistry plays a significant role in understanding the structural and electronic properties of this compound. Molecular modeling studies, including gas electron diffraction analysis and quantum chemical calculations, have been employed to investigate the conformational preferences and structural parameters of this compound and its halogenated analogs []. These studies provide valuable insights into the molecule's behavior and reactivity.

Q6: What are the safety considerations associated with handling this compound?

A6: this compound is a reactive compound that requires careful handling. It is corrosive and may cause severe skin burns and eye damage. Proper personal protective equipment (PPE), such as gloves and eye protection, should always be worn when handling this chemical. Additionally, it should be used in a well-ventilated area to prevent inhalation.

Q7: Are there any known instances of allergic reactions to compounds synthesized using this compound?

A: While not directly related to this compound itself, there's a reported case of allergic contact dermatitis caused by this compound azine []. This highlights the importance of careful handling and consideration of potential allergenic properties of derivatives synthesized using this compound.

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